molecular formula C8H9NS2 B8643525 N-methyl-1-thieno[3,2-b]thiophen-5-ylmethanamine

N-methyl-1-thieno[3,2-b]thiophen-5-ylmethanamine

Cat. No.: B8643525
M. Wt: 183.3 g/mol
InChI Key: MWGDFCHMDIWRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1-thieno[3,2-b]thiophen-5-ylmethanamine is a heterocyclic compound that features a thieno[3,2-b]thiophene core with a methylaminomethyl substituent

Properties

Molecular Formula

C8H9NS2

Molecular Weight

183.3 g/mol

IUPAC Name

N-methyl-1-thieno[3,2-b]thiophen-5-ylmethanamine

InChI

InChI=1S/C8H9NS2/c1-9-5-6-4-8-7(11-6)2-3-10-8/h2-4,9H,5H2,1H3

InChI Key

MWGDFCHMDIWRMJ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC2=C(S1)C=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-thieno[3,2-b]thiophen-5-ylmethanamine typically involves the following steps:

    Formation of Thieno[3,2-b]thiophene Core: The thieno[3,2-b]thiophene core can be synthesized through cyclization reactions of substituted thiophenes.

    Introduction of Methylaminomethyl Group: The methylaminomethyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-thieno[3,2-b]thiophen-5-ylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Formaldehyde, methylamine, and other nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Various substituted thieno[3,2-b]thiophene derivatives.

Mechanism of Action

The mechanism of action of N-methyl-1-thieno[3,2-b]thiophen-5-ylmethanamine depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-b]thiophene: The parent compound without the methylaminomethyl substituent.

    Thieno[2,3-b]thiophene: A regioisomer with different sulfur atom orientation.

    Thieno[3,4-b]thiophene: Another regioisomer with a distinct sulfur atom arrangement.

Uniqueness

N-methyl-1-thieno[3,2-b]thiophen-5-ylmethanamine is unique due to the presence of the methylaminomethyl group, which can impart specific chemical and biological properties. This substituent can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.

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